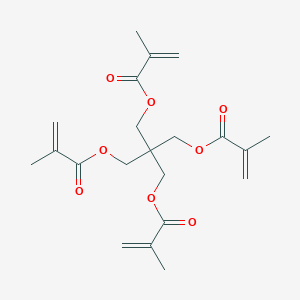





































|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([OH:12])(=[O:11])C(C)=C.C(O)(=O)C(C)=C.C(C(CO)(CO)CC)O.C(OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(=O)C=C.C(OCC(COC(=O)C(C)=C)(COC(=O)C(C)=C)COC(=O)C(C)=C)(=O)C(C)=C.C(N)(=O)C=C.C(N)(=O)C(C)=C.C(N)(=O)C=C.CC(C)=O.CC(C)=O.C(N)(=O)C(C)=C.CC(C)=O.CC(C)=O.C(O)C=C.C(OCC=C)(=O)C1C(=CC=CC=1)C(OCC=C)=O.C(O)(=O)/C=C/C(O)=O.C(O)(=O)C(CC(O)=O)=C>>[C:7]([OH:12])(=[O:11])/[CH:3]=[CH:2]\[C:1]([OH:6])=[O:5].[C:7]([OH:12])(=[O:11])/[CH:3]=[CH:2]/[C:1]([OH:6])=[O:5].[C:1]([OH:6])(=[O:5])[C:2]([CH2:4][C:7]([OH:12])=[O:11])=[CH2:3] |f:0.1.2.3,8.9.10,11.12.13|
|


|
Name
|
triacrylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(O)C(CC)(CO)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)COC(C=C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCC(COC(C(=C)C)=O)(COC(C(=C)C)=O)COC(C(=C)C)=O
|
|
Name
|
monocarboxylic acid amides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)N
|
|
Name
|
N-alkyl- or N,N-dialkyl-acrylamides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
N-alkyl- or N,N-dialkyl-methacrylamides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N.CC(=O)C.CC(=O)C
|
|
Name
|
diacetone methacrylamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)N.CC(=O)C.CC(=O)C
|
|
Name
|
N,N'-alkylenebisacrylamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
N,N'-alkylenebismethacrylamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
allyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
|
|
Name
|
triallyl cyanurate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
dicarboxylic acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
acid anhydrides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
maleic acid, maleic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
|
Name
|
di-acrylates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
di-methacrylates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
alkylene glycols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
polyoxyalkylene glycols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
polyacrylates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
polymethacrylates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(\C=C\C(=O)O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |